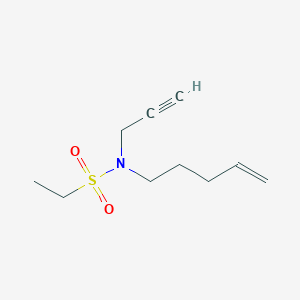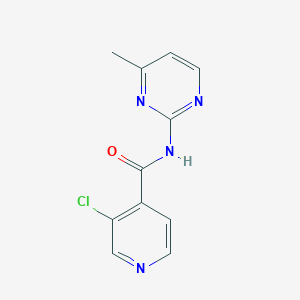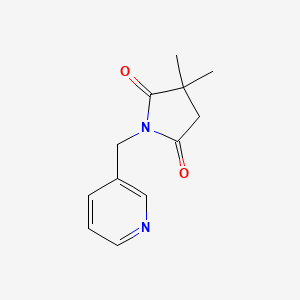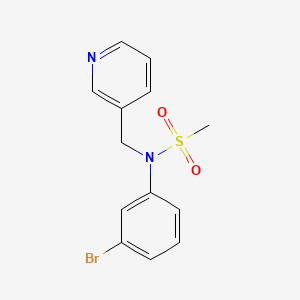
N-pent-4-enyl-N-prop-2-ynylethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-pent-4-enyl-N-prop-2-ynylethanesulfonamide, also known as PPEs, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PPEs belong to the family of sulfonamide compounds and are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-pent-4-enyl-N-prop-2-ynylethanesulfonamide is complex and involves multiple pathways. This compound have been shown to inhibit the activity of enzymes that are involved in the progression of cancer, such as matrix metalloproteinases and histone deacetylases. In addition, this compound have been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound have also been shown to protect against neuronal damage by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound have been shown to have diverse biological activities. They have been found to inhibit the activity of enzymes that are involved in the progression of cancer, such as matrix metalloproteinases and histone deacetylases. In addition, this compound have been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound have also been shown to protect against neuronal damage by reducing oxidative stress and inflammation. Furthermore, this compound have been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-pent-4-enyl-N-prop-2-ynylethanesulfonamide in lab experiments is their high yield and purity. The synthesis method has been optimized to produce this compound in large quantities, making it suitable for industrial applications. Another advantage of using this compound is their diverse biological activities, which make them suitable for studying various diseases. However, one of the limitations of using this compound is their complex mechanism of action, which makes it challenging to study their effects on specific pathways. In addition, the toxicity of this compound needs to be investigated further to ensure their safety for human use.
Direcciones Futuras
There are several future directions for the study of N-pent-4-enyl-N-prop-2-ynylethanesulfonamide. One of the areas of research is the development of this compound as therapeutic agents for cancer. This compound have shown promising results in inhibiting the activity of enzymes that are involved in the progression of cancer, and further studies are needed to investigate their efficacy in animal models and clinical trials. Another area of research is the development of this compound as anti-inflammatory agents. This compound have been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, and further studies are needed to investigate their potential as therapeutic agents for inflammatory diseases. Furthermore, the development of this compound as neuroprotective agents is another area of research. This compound have been shown to protect against neuronal damage in animal models of neurodegenerative diseases, and further studies are needed to investigate their potential as therapeutic agents for these diseases.
Métodos De Síntesis
The synthesis of N-pent-4-enyl-N-prop-2-ynylethanesulfonamide involves the reaction of propargylamine with 4-pentenyl ethanesulfonamide in the presence of a copper catalyst. The reaction results in the formation of this compound with high yield and purity. The synthesis method has been optimized to produce this compound in large quantities, making it suitable for industrial applications.
Aplicaciones Científicas De Investigación
N-pent-4-enyl-N-prop-2-ynylethanesulfonamide have been extensively studied for their potential as therapeutic agents. They have shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound have been shown to inhibit the activity of enzymes that are involved in the progression of cancer, such as matrix metalloproteinases and histone deacetylases. In addition, this compound have been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound have also been shown to protect against neuronal damage in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-pent-4-enyl-N-prop-2-ynylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-4-7-8-10-11(9-5-2)14(12,13)6-3/h2,4H,1,6-10H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDIMQYCFTYMMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(CCCC=C)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol](/img/structure/B7679690.png)
![2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol](/img/structure/B7679704.png)
![4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine](/img/structure/B7679711.png)
![1-(Cyclobutylmethyl)-3-[2-(3-hydroxyphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7679723.png)

![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7679735.png)
![[4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol](/img/structure/B7679741.png)
![1-[(2R)-1-cyclohexylpropan-2-yl]-3-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]urea](/img/structure/B7679743.png)


![3-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679761.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(thiophen-3-ylmethyl)urea](/img/structure/B7679763.png)

![6-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7679776.png)
